molecular formula C21H22N2O4 B2872354 Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921561-14-0

Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No.: B2872354
CAS No.: 921561-14-0
M. Wt: 366.417
InChI Key: QEDHQBUZQKSJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a heterocyclic compound featuring a benzo[b][1,4]oxazepin core fused with a carbamate moiety. The structure includes:

  • A tetrahydrobenzo[b][1,4]oxazepin ring system with a 4-oxo group.
  • An allyl group at position 5, which may influence conformational flexibility and reactivity.
  • A phenyl carbamate substituent at position 7, contributing to lipophilicity and intermolecular interactions.

This compound is hypothesized to exhibit biological activity related to kinase inhibition or anti-inflammatory pathways, given structural parallels to known kinase-targeting molecules (e.g., LIMK1/2 and RIPK1 inhibitors) .

Properties

IUPAC Name

phenyl N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-12-23-17-13-15(22-20(25)27-16-8-6-5-7-9-16)10-11-18(17)26-14-21(2,3)19(23)24/h4-11,13H,1,12,14H2,2-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDHQBUZQKSJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their properties:

Compound Name Structural Modifications Key Properties/Biological Activity References
Target Compound 5-allyl, 3,3-dimethyl, 7-phenyl carbamate Hypothesized kinase inhibition; moderate lipophilicity (inferred log k ~2.5–3.0)
Methyl (3,3-Dimethyl-4-Oxo-5-Propyl-2,3,4,5-Tetrahydrobenzo[b][1,4]Oxazepin-7-yl)Carbamate 5-propyl, 7-methyl carbamate Higher lipophilicity (log k ~3.2–3.5) due to methyl group; reduced steric hindrance
Benzyl (5-Allyl-3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydrobenzo[b][1,4]Oxazepin-8-yl)Carbamate Positional isomer (carbamate at C8 vs. C7) Altered binding affinity due to carbamate position; solubility differences
GSK2982772
(S)-5-Benzyl-N-(5-Methyl-4-Oxo-2,3,4,5-Tetrahydrobenzo[b][1,4]Oxazepin-3-yl)-1H-...
Triazole-carboxamide substituent; 5-methyl RIPK1 inhibition (ΔTm = 7.0–16.3 K); reduces TNF-dependent cytokines in UC explants
LIJTF500025
((S)-2-Benzyl-6-(8-Chloro-5-Methyl-4-Oxo-2,3,4,5-Tetrahydrobenzo[b][1,4]Oxazepin-3-yl)-...
Pyrazolo-pyridine scaffold; chloro substituent LIMK1/2 stabilization (ΔTm = 7.0–16.3 K); enhanced kinase selectivity

Key Findings from Comparative Studies

Substituent Position and Activity: The C7 carbamate in the target compound likely optimizes hydrogen bonding compared to C8 isomers (e.g., ’s benzyl analog), which may sterically hinder target binding . Allyl vs.

Lipophilicity and Pharmacokinetics :

  • The phenyl carbamate in the target compound provides moderate lipophilicity (log k ~2.5–3.0), inferred from HPLC methods in . In contrast, methyl carbamates (e.g., ) exhibit higher log k values (~3.2–3.5), which may reduce aqueous solubility .

Biological Activity :

  • GSK2982772 () demonstrates that triazole-carboxamide substituents enhance RIPK1 affinity, whereas the target compound’s phenyl carbamate may favor different kinase interactions .
  • LIJTF500025 () highlights the importance of chloro substituents and fused heterocycles (pyrazolo-pyridine) in stabilizing LIMK1/2, a feature absent in the target compound .

Safety and Stability :

  • Carbamate-containing pesticides () suggest that N-methylcarbamates (e.g., XMC) are prone to hydrolysis, whereas the target compound’s phenyl carbamate may exhibit improved stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.